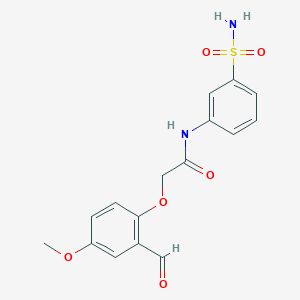

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide, also known as FMS, is a synthetic compound that has gained popularity in scientific research due to its potential therapeutic applications. FMS is a member of the sulfonamide family of drugs and is known to have anti-inflammatory and anti-cancer properties. In

Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation plays a critical role in the synthesis of various pharmaceutical compounds. For example, the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, highlights the importance of acetylation in the synthesis of antimalarial drugs. This process involves various acyl donors and parameters like speed of agitation, solvent, catalyst loading, mole ratio, and temperature, showcasing the intricate control required in pharmaceutical synthesis (Magadum & Yadav, 2018).

Advanced Glycoside Modifications

The conversion of protected N-acetylneuraminic acid 2-formyl-4-nitrophenyl glycoside to its 5-acetamido derivative underlines the significance of precise chemical modifications in the development of therapeutic agents. This process, involving (diethyl-amino)sulfur trifluoride (DAST) and methanol, showcases the high yield and efficiency of modern chemical synthesis techniques in creating complex molecules for medical applications (Orlova, Zinin, & Kononov, 2009).

N-Acetylcarbamate Potassium Salts in Drug Development

The development of p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as equivalents of N-acetamide nucleophiles demonstrates the ongoing innovation in drug development. These stable, easy-to-handle compounds can react with various alkyl halides and sulfonates to afford substituted products, which are crucial in synthesizing natural and pharmaceutical products. The ability to transform these compounds into N-alkylacetamides and protected amines highlights the versatility of these reagents in medicinal chemistry (Sakai et al., 2022).

Polymeric Derivatives for Pharmacological Activity

The synthesis of polymeric derivatives, such as N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, for pharmacological applications showcases the intersection of polymer science and pharmacology. These derivatives, designed to support two pharmacological residues with complementary action per repeat unit, illustrate the potential of polymeric materials in delivering therapeutic agents with enhanced efficacy and specificity (Román & Gallardo, 1992).

Green Synthesis in Dye Production

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide for the production of azo disperse dyes emphasizes the industry's shift towards more sustainable and environmentally friendly manufacturing processes. Using a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide, this process achieves high selectivity and efficiency, reducing the environmental impact of dye production (Qun-feng, 2008).

Propiedades

IUPAC Name |

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-23-13-5-6-15(11(7-13)9-19)24-10-16(20)18-12-3-2-4-14(8-12)25(17,21)22/h2-9H,10H2,1H3,(H,18,20)(H2,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLUGVOJTSBJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

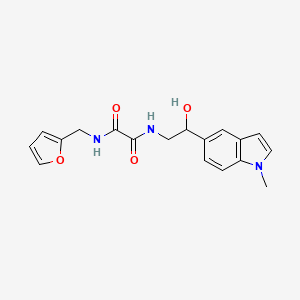

COC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600800.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2600801.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2600811.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2600814.png)

![3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600818.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2600819.png)